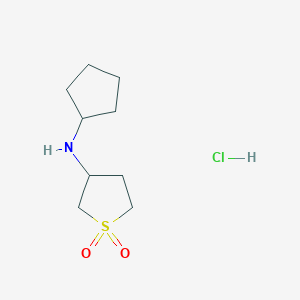![molecular formula C17H18N6O B2499769 N-((2-méthyl-2,4,5,6-tétrahydrocyclopenta[c]pyrazol-3-yl)méthyl)-2-phényl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034602-31-6](/img/structure/B2499769.png)
N-((2-méthyl-2,4,5,6-tétrahydrocyclopenta[c]pyrazol-3-yl)méthyl)-2-phényl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
BenchChem offers high-quality N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
a. Inhibition enzymatique : Les composés d'acide borique, comme notre molécule cible, sont souvent utilisés comme inhibiteurs enzymatiques. Les chercheurs explorent leur potentiel pour moduler l'activité enzymatique, ce qui peut conduire à de nouveaux agents thérapeutiques. Les groupes borate et sulfonamide du composé peuvent jouer un rôle crucial dans la liaison et l'inhibition enzymatiques.
b. Agents anticancéreux : Les liaisons d'ester borique, prévalentes dans ce composé, sont utilisées dans la construction de vecteurs médicamenteux. Ces vecteurs peuvent délivrer des médicaments anticancéreux de manière sélective, en réponse aux changements du microenvironnement tumoral (par exemple, pH, taux de glucose). L'étude du comportement du composé dans ces vecteurs pourrait conduire à des thérapies anticancéreuses innovantes.
c. Sondes fluorescentes : Les dérivés de l'acide borique sont précieux en tant que sondes fluorescentes. Notre composé pourrait servir de sonde pour détecter des molécules spécifiques (par exemple, le peroxyde d'hydrogène, les sucres, les ions cuivre) en raison de sa structure unique. Les chercheurs peuvent explorer ses propriétés de fluorescence et ses applications potentielles en imagerie biologique.
Chimie computationnelle
Les études de théorie de la fonctionnelle de la densité (DFT) peuvent fournir des informations sur les propriétés électroniques du composé, les orbitales moléculaires et le potentiel électrostatique. Les chercheurs peuvent utiliser des calculs DFT pour prédire son comportement dans divers contextes.
En résumé, la N-((2-méthyl-2,4,5,6-tétrahydrocyclopenta[c]pyrazol-3-yl)méthyl)-2-phényl-2H-1,2,3-triazole-4-carboxamide est prometteuse dans le développement de médicaments, la science des matériaux et la chimie computationnelle. Ses caractéristiques uniques en font un sujet passionnant pour des recherches et des applications plus approfondies. 🌟
Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander
Propriétés
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-22-16(13-8-5-9-14(13)20-22)11-18-17(24)15-10-19-23(21-15)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSSMDLXGDDPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
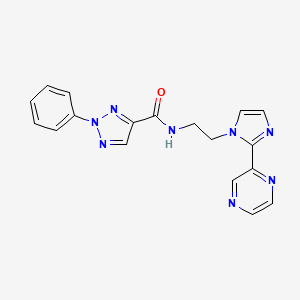
![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)
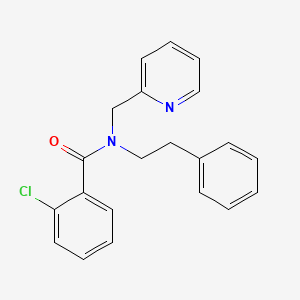

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)
![1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]urea](/img/structure/B2499695.png)

![4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2499697.png)

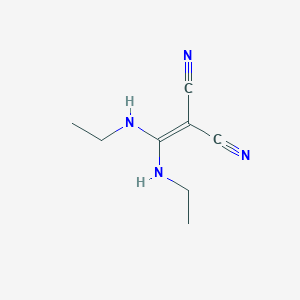
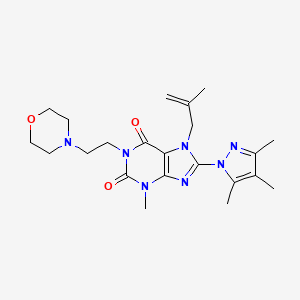
![N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2499706.png)
